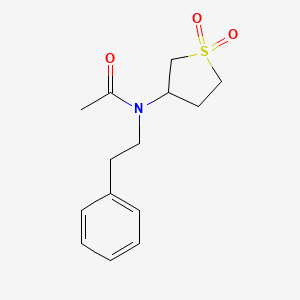

![molecular formula C24H22N2O3S2 B2563199 N-[3-(1,3-苯并噻唑-2-基)-4,5,6,7-四氢-1-苯并噻吩-2-基]-3,4-二甲氧基苯甲酰胺 CAS No. 392236-42-9](/img/structure/B2563199.png)

N-[3-(1,3-苯并噻唑-2-基)-4,5,6,7-四氢-1-苯并噻吩-2-基]-3,4-二甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,4-dimethoxybenzamide” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been studied extensively due to their diverse biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied extensively. The structure activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives have been studied. For instance, P. T. Acharya and co-workers synthesized a series of N-(1, 3-benzothiazole-2-yl)-2(pyridine-3-yl) formohydrazido acetamide derivatives by using a simple and effective conventional technique .科学研究应用

抗肿瘤活性

包括与指定化合物密切相关的苯并噻唑衍生物在内的苯并噻唑衍生物已被合成并评估其抗肿瘤活性。Yurttaş、Tay 和 Demirayak (2015) 的一项研究合成了各种苯并噻唑衍生物,并测试了它们对一系列人类肿瘤细胞系的潜在抗肿瘤活性。其中,一些化合物显示出相当大的抗癌活性,突出了苯并噻唑衍生物在癌症研究中的潜力 (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015)。

分子结构和聚集

Sagar 等人 (2018) 的另一项研究重点是苯并噻唑衍生物的合成和结构表征,包括它们的分子构象和超分子聚集模式。这项研究提供了有关该化合物活性结构基础及其在材料科学中的潜在应用的见解 (B. K. Sagar, H. Yathirajan, R. Rathore, C. Glidewell, 2018)。

原卟啉氧化酶抑制剂

Jiang 等人 (2011) 设计并合成了新型 N-(苯并噻唑-5-基)-4,5,6,7-四氢-1H-异吲哚-1,3(2H)-二酮衍生物作为有效的原卟啉氧化酶抑制剂,在除草剂开发中显示出潜在应用。这项研究展示了苯并噻唑衍生物在农业研究中的多功能性,为开发新的除草剂提供了基础 (Lili Jiang, Y. Zuo, Zhi-fang Wang, Yin Tan, Qiongyou Wu, Z. Xi, Guangfu Yang, 2011)。

利尿活性

Yar 和 Ansari (2009) 对苯并噻唑衍生物的利尿活性进行的研究表明,一些合成的化合物表现出显着的利尿作用。这项研究表明了苯并噻唑衍生物在开发利尿剂方面的潜力,为专注于需要去除体内多余体液的疾病治疗的医学研究做出了贡献 (M. Yar, Zaheen Hasan Ansari, 2009)。

抗癌剂

Osmaniye 等人 (2018) 合成了新的苯并噻唑酰腙并将其评估为抗癌剂,进一步强调了苯并噻唑衍生物的治疗潜力。通过调节苯并噻唑支架上的各种取代基,发现这些化合物表现出有希望的抗癌活性,强调了它们在新抗癌疗法开发中的作用 (Derya Osmaniye, Serkan Levent, A. Karaduman, S. Ilgın, Y. Özkay, Z. Kaplancıklı, 2018)。

作用机制

- Some benzothiazole derivatives have been studied for their anti-tubercular activity. For instance, recent synthetic developments have highlighted the inhibitory potency of new benzothiazole derivatives against Mycobacterium tuberculosis (M. tuberculosis) .

- SAR (structure-activity relationship) studies indicate that substituents at the 4th position of the phenyl ring (such as nitro or methoxy groups) can enhance antibacterial action .

- These compounds may interfere with essential pathways in bacterial cells, disrupting processes like cell wall synthesis, protein synthesis, or DNA replication .

- In general, benzothiazole derivatives undergo metabolic transformations in the liver and are excreted via urine or bile .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Action Environment

属性

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3S2/c1-28-17-12-11-14(13-18(17)29-2)22(27)26-24-21(15-7-3-5-9-19(15)30-24)23-25-16-8-4-6-10-20(16)31-23/h4,6,8,10-13H,3,5,7,9H2,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVMTWWRSCATKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Iodomethyl)-2-oxaspiro[4.5]decane](/img/structure/B2563117.png)

![N-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)-N-methylmethanesulfonamide](/img/structure/B2563118.png)

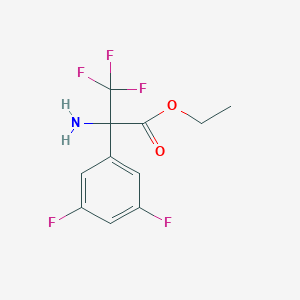

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B2563120.png)

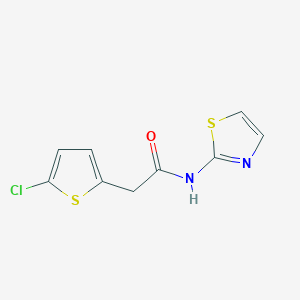

![N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2563121.png)

![2-methyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2563123.png)

![1-(4-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2563124.png)

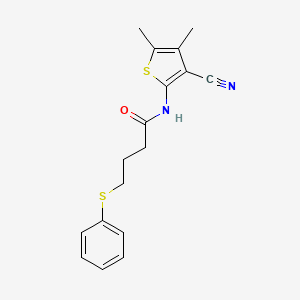

![1-ethyl-2-imino-10-methyl-N-(4-methylbenzyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2563127.png)

![7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B2563130.png)

![6-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2563134.png)

![1-[(4-Bromophenyl)methyl]benzotriazole](/img/structure/B2563137.png)